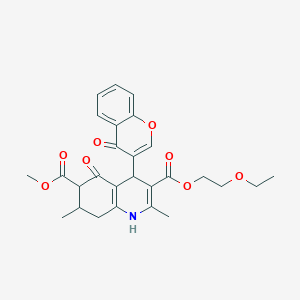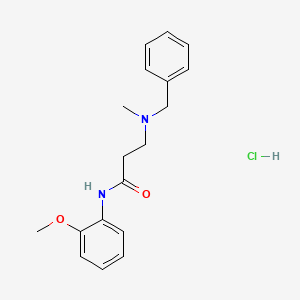
N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. The compound belongs to the class of benzamides and has been found to exhibit anti-proliferative and anti-tumor effects in preclinical studies.
作用机制
The mechanism of action of N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide involves the inhibition of HDACs, which leads to the accumulation of acetylated histones. This, in turn, results in the activation of tumor suppressor genes and the suppression of oncogenes. The compound has also been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of cell cycle and apoptosis-related genes.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide has been found to exhibit anti-proliferative and anti-tumor effects in various cancer cell lines. The compound has also been shown to inhibit the growth of inflammatory cells and reduce the production of pro-inflammatory cytokines. In preclinical studies, N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide has been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
One of the advantages of using N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide in lab experiments is its ability to inhibit HDACs, which makes it a useful tool for studying the role of HDACs in gene regulation and disease pathogenesis. However, the compound has been found to exhibit off-target effects, which may limit its specificity in certain experimental settings. In addition, the compound has poor solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide. Another area of research is the investigation of the potential therapeutic applications of N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In addition, the compound may have potential applications in combination therapy with other anti-cancer agents for the treatment of various types of cancer.
合成方法
The synthesis of N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide involves the reaction of 2-chloro-4-iodoaniline with 3-methyl-4-nitrobenzoic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is purified by recrystallization or column chromatography. The chemical structure of N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide is shown below:
科学研究应用
N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide has been found to exhibit anti-proliferative and anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs by N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide leads to the accumulation of acetylated histones, which in turn results in the activation of tumor suppressor genes and the suppression of oncogenes.
属性
IUPAC Name |
N-(2-chloro-4-iodophenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O3/c1-8-6-9(2-5-13(8)18(20)21)14(19)17-12-4-3-10(16)7-11(12)15/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDCEWPFHWJQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-benzyl-1-piperazinyl)methyl]-N-(1H-imidazol-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5967452.png)
![N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5967457.png)

![1-[2-(4-morpholinyl)-3-pyridinyl]-N-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}methanamine](/img/structure/B5967469.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-4,6-di-tert-butylphenol](/img/structure/B5967473.png)
![3-[2-(4-fluorophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5967477.png)
![[1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5967480.png)
![4-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B5967505.png)
![N,8-dimethyl-3-({[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}methyl)-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5967518.png)
![3-[4-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5967521.png)

![4-[(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]-N-(4-hydroxyphenyl)cyclohexanecarboxamide](/img/structure/B5967538.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B5967544.png)
